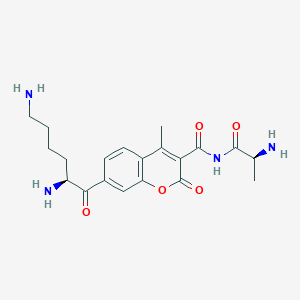

H-Lys-Ala-AMC

Description

Historical Context and Evolution of Fluorogenic Peptide Substrates

The study of proteases, enzymes that catalyze the breakdown of proteins, has long been fundamental to understanding complex biological pathways. pnas.org Initial methods for detecting protease activity often relied on techniques that were labor-intensive or lacked high sensitivity. The development of synthetic substrates marked a significant leap forward. Early examples included chromogenic substrates, which release a colored product upon cleavage. However, the quest for greater sensitivity and continuous monitoring capabilities led to the advent of fluorogenic substrates. iris-biotech.de

The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorescent leaving group became a well-established method for determining protease specificity. pnas.org The core principle is elegant in its simplicity: a peptide sequence, designed to be recognized by a specific protease, is chemically linked to the AMC fluorophore through an amide bond. iris-biotech.depnas.org In this conjugated state, the AMC molecule is non-fluorescent. iris-biotech.de Upon enzymatic hydrolysis of the amide bond, the free AMC is released, resulting in a measurable increase in fluorescence. pnas.orgkcl.ac.ukcymitquimica.com This "turn-on" fluorescence signal provides a direct and highly sensitive measure of enzymatic activity. kcl.ac.uk

Over the decades, this technology has evolved, with the creation of vast libraries of fluorogenic substrates to profile the specificity of numerous proteases. pnas.orgpnas.org Researchers have also developed substrates using different fluorophores, such as rhodamine derivatives, to overcome limitations associated with the UV excitation range of AMC, like interference from other biomolecules. iris-biotech.de This continuous innovation has solidified the role of fluorogenic peptide substrates as indispensable tools in enzymology.

Significance of H-Lys-Ala-AMC as a Research Tool in Enzymology

This compound is a specific example of these advanced research tools, valued for its ability to act as a substrate for certain proteases, allowing for the effective study of their activity and kinetics. chemimpex.com The dipeptide sequence, Lysine-Alanine, confers a degree of specificity, making it a useful reagent for probing enzymes that recognize this particular motif. chemimpex.com

The primary significance of this compound lies in its function as a reporter of proteolytic activity. The cleavage of the substrate by a target enzyme yields a clear fluorescence signal, enabling researchers to monitor the reaction in real-time. cymitquimica.comchemimpex.com This capacity is crucial for several key research applications:

Enzyme Kinetics: It allows for the precise determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat), which are fundamental for characterizing enzyme function.

Inhibitor Screening: In pharmaceutical research and drug development, this compound is used in screening assays to identify and evaluate potential drug candidates that may act as inhibitors of specific proteases. chemimpex.com

Understanding Disease Mechanisms: By measuring the activity of specific proteases in biological samples, researchers can gain insights into the cellular processes and proteolytic pathways involved in various diseases, including cancer and neurodegenerative disorders. chemimpex.com

The reliability and high purity of commercially available this compound ensure consistent and reproducible results, making it a staple reagent in many biochemistry and molecular biology laboratories. chemimpex.com

Overview of Key Research Domains Employing this compound

The application of this compound spans several domains of scientific inquiry, primarily centered on the study of proteases.

Protease Activity Assays: This is the most direct application. This compound is known to be a highly sensitive, fluorogenic substrate for dipeptidyl aminopeptidase (B13392206) II (DPP II) and a potent substrate for Porphyromonas endodontalis dipeptidylpeptidase V (DPP 5). avantorsciences.combachem.comglpbio.com Its use has also been documented in broader studies to differentiate between bacterial species based on their enzymatic profiles. For instance, it was used in a panel of substrates to distinguish between Streptococcus adjacens, which hydrolyzed Lys-Ala-AMC, and Streptococcus defectivus, which did not. asm.org

Drug Development: The compound serves as a critical tool in the high-throughput screening of chemical libraries to find inhibitors of specific enzymes. chemimpex.com By monitoring the reduction in fluorescence in the presence of a test compound, researchers can quickly identify potential therapeutic agents that target the protease of interest.

Biochemical and Cellular Research: this compound is utilized in fundamental research to explore cellular processes involving protein degradation and synthesis. chemimpex.com It can also be employed in studies involving fluorescent labeling to visualize protease activity within cellular environments. chemimpex.com

Microbiology: Beyond characterization, the substrate has been used to detect enzymatic activities in microorganisms. For example, studies have used various AMC-linked substrates to identify and characterize aminopeptidase activities in parasites like Eimeria tenella and in various species of nutritionally variant streptococci. asm.orgasm.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Full Compound Name | L-Lysyl-L-alanine 7-amido-4-methylcoumarin | |

| CAS Number | 94149-28-7 | avantorsciences.com |

| Molecular Formula | C₁₉H₂₆N₄O₄ | avantorsciences.com |

| Molecular Weight | 374.44 g/mol | avantorsciences.com |

| Form | Typically supplied as a hydrochloride salt. | bachem.com |

| Storage Conditions | –20 ± 5 °C | avantorsciences.com |

Table 2: Examples of Enzymes Studied Using this compound

| Enzyme | Research Context | Source |

| Dipeptidyl aminopeptidase II (DPP II) | Used as a highly sensitive, fluorogenic substrate for activity assays. | avantorsciences.combachem.comglpbio.com |

| Dipeptidylpeptidase V (DPP 5) | Employed as a potent substrate for the enzyme from Porphyromonas endodontalis. | avantorsciences.combachem.comglpbio.com |

| Aminopeptidases (general) | Included in a panel of fluorogenic substrates to characterize and differentiate proteolytic enzyme activities in various strains of nutritionally variant streptococci. | asm.org |

Structure

3D Structure

Properties

Molecular Formula |

C20H26N4O5 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

N-[(2S)-2-aminopropanoyl]-7-[(2S)-2,6-diaminohexanoyl]-4-methyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C20H26N4O5/c1-10-13-7-6-12(17(25)14(23)5-3-4-8-21)9-15(13)29-20(28)16(10)19(27)24-18(26)11(2)22/h6-7,9,11,14H,3-5,8,21-23H2,1-2H3,(H,24,26,27)/t11-,14-/m0/s1 |

InChI Key |

IKXUSBDSPVWTIY-FZMZJTMJSA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)[C@H](CCCCN)N)C(=O)NC(=O)[C@H](C)N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)C(CCCCN)N)C(=O)NC(=O)C(C)N |

Origin of Product |

United States |

Mechanistic Principles Underlying H Lys Ala Amc Functionality

Fluorophore Release and Detection Mechanism

The core of the detection method lies in the enzymatic release of the fluorophore 7-Amino-4-Methylcoumarin (B1665955) (AMC). nbinno.combertin-bioreagent.com Initially, in the intact H-Lys-Ala-AMC molecule, the fluorescent properties of the AMC group are suppressed. bertin-bioreagent.com This "off/on" signaling mechanism is crucial for achieving a high signal-to-noise ratio in sensitive detection assays.

The 7-Amino-4-Methylcoumarin (AMC) moiety is a well-established fluorogenic reporter. nbinno.com When the amino group of AMC is linked to the dipeptide via an amide bond, its ability to fluoresce is quenched. bertin-bioreagent.comiris-biotech.de Upon enzymatic cleavage of this specific amide bond, the free AMC molecule is liberated. bertin-bioreagent.com This release event triggers a substantial increase in fluorescence intensity, which can be several orders of magnitude greater than that of the conjugated substrate. nbinno.com This dramatic amplification of the signal is fundamental to the high sensitivity of assays utilizing AMC-based substrates. nbinno.com The intensity of the resulting fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for quantitative analysis.

The monitoring of enzyme activity using this compound relies on the distinct spectroscopic properties of the conjugated and free forms of AMC. The intact substrate, with its quenched fluorescence, has different excitation and emission wavelengths compared to the highly fluorescent free AMC product. iris-biotech.de When the free AMC amine is released by proteolytic cleavage, the fluorescence not only increases significantly but the excitation and emission wavelengths are also red-shifted. iris-biotech.de This spectral shift helps to ensure that the low fluorescence of the substrate does not interfere with the fluorometric assay. iris-biotech.de The specific wavelengths can vary slightly depending on factors like the solvent and the pH of the assay buffer.

Table 1: Spectroscopic Properties of AMC The following table is interactive. You can sort and filter the data.

| Form | Excitation Maximum (λex) | Emission Maximum (λem) | Fluorescence Level |

|---|---|---|---|

| Peptide-conjugated AMC | ~330-345 nm bertin-bioreagent.comiris-biotech.de | ~390-445 nm bertin-bioreagent.comiris-biotech.de | Very Weak / Quenched |

Enzymatic Hydrolysis Dynamics

The cleavage of this compound is a specific biochemical event catalyzed by certain enzymes. The structure of the peptide determines which enzymes can recognize and hydrolyze it, releasing the AMC fluorophore.

This compound is a highly sensitive, fluorogenic substrate for enzymes such as dipeptidyl aminopeptidase (B13392206) II (DPP II). bachem.com It also serves as a potent substrate for P. endodontalis dipeptidylpeptidase V (DPP 5). bachem.com These enzymes recognize the dipeptide structure and catalyze the hydrolysis of the amide bond linking the C-terminus of the alanine (B10760859) residue to the amino group of the AMC molecule. The specificity of proteases is often dictated by the amino acid sequence of the substrate at the cleavage site. nih.gov For tryptic enzymes, there is often a preference for basic amino acids like Lysine (B10760008) or Arginine at the P1 position (the amino acid immediately preceding the cleavage site). nih.gov In the case of this compound, the cleavage occurs after the alanine, making it a substrate for peptidases that recognize this specific N-terminal sequence.

A significant advantage of using fluorogenic substrates like this compound is the ability to monitor enzymatic reactions continuously. iris-biotech.de The rate of enzymatic cleavage is directly proportional to the increase in fluorescence intensity over time. This linear relationship allows for the quantitative determination of enzyme activity and enables the real-time kinetic profiling of the reaction. bertin-bioreagent.com By continuously monitoring the fluorescence signal in a plate reader, researchers can generate progress curves of the enzyme reaction. explorationpub.com From these curves, it is possible to calculate the reaction velocity and study enzyme kinetics in detail, including the determination of key parameters such as Kcat and KM, which define the catalytic efficiency of an enzyme for a specific substrate. nih.govresearchgate.net This approach is fundamental for characterizing enzyme function and for screening potential inhibitors. researchgate.net

Enzyme Specificity and Interaction Profiling Using H Lys Ala Amc

Dipeptidyl Aminopeptidase (B13392206) Systems

H-Lys-Ala-AMC is frequently employed to investigate the activity of dipeptidyl aminopeptidases (DPPs), a class of enzymes that cleave dipeptides from the N-terminus of polypeptide chains.

This compound is recognized as a highly sensitive, fluorogenic substrate for Dipeptidyl Aminopeptidase II (DPP II). avantorsciences.combachem.com The enzyme specifically hydrolyzes the Lys-Ala dipeptide from the AMC fluorophore, enabling precise measurement of DPP II activity in various biological samples. The high sensitivity of this substrate makes it particularly useful for detecting low levels of enzyme activity and for screening potential inhibitors.

The compound is also a potent substrate for Dipeptidylpeptidase V (DPP 5) from the bacterium Porphyromonas endodontalis. avantorsciences.combachem.com Research into the cell-associated peptidase activity of P. endodontalis has utilized substrates like Lys-Ala-MCA (a methylcoumarin analog) to characterize its unique enzymatic profile. plos.org Studies comparing the DPP activities of P. endodontalis with various strains of the related bacterium P. gingivalis show distinct differences in substrate hydrolysis, highlighting the utility of this compound in differentiating bacterial enzyme activity. plos.org

Table 1: Comparative Dipeptidyl Peptidase (DPP) Activity in Porphyromonas Species plos.org

| Substrate | P. endodontalis ATCC 35406 (Activity) | P. gingivalis Strains (Activity Range) |

| Gly-Pro-MCA | Low | High |

| Lys-Ala-MCA | High | Low to Moderate |

| Met-Leu-MCA | Moderate | Low |

| Leu-Asp-MCA | Low | Low |

In studies of X-Prolyl-Dipeptidyl Peptidase (X-PDP) from Lactobacillus sakei, this compound has been used to probe the enzyme's substrate specificity. nih.gov While the primary targets for this enzyme are peptides with proline in the N-penultimate position (X-Pro), it also demonstrates activity, albeit at lower rates, against substrates with alanine (B10760859) in that position, such as Lys-Ala-AMC. nih.gov The affinity of L. sakei X-PDP for Lys-Ala-AMC was found to be lower than for its preferred substrate, Gly-Pro-AMC, as indicated by their respective Michaelis constants (Kₘ). nih.gov

Table 2: Michaelis Constants (Kₘ) of Lactobacillus sakei X-PDP for Fluorogenic Substrates nih.gov

| Substrate | Kₘ (μM) |

| Gly-Pro-AMC | 29 |

| Lys-Ala-AMC | 88 |

This compound and its analogs are also instrumental in comparative studies of various dipeptidyl peptidases, including Dipeptidyl Peptidase-IV (DPP-IV). Research comparing the hydrolytic efficiency of different DPPs on substrates with alanine at the P1 position reveals distinct patterns. For instance, Lys-Ala-MCA was found to be most efficiently hydrolyzed by DPP-IV, followed by DPP 5, with minimal activity observed from DPP 7. nih.gov This differential specificity allows researchers to distinguish between the activities of these closely related enzymes.

Table 3: Relative Hydrolysis of Lys-Ala-MCA by Different Dipeptidyl Peptidases (DPPs) nih.gov

| Enzyme | Relative Hydrolysis Activity on Lys-Ala-MCA |

| DPP-IV | High |

| DPP 5 | Moderate |

| DPP 7 | Low / Scarce |

Broad-Spectrum Protease Characterization

Beyond its specific applications in DPP systems, the underlying principle of this compound as a fluorogenic substrate is widely applicable to general protease characterization.

Fluorogenic substrates utilizing the 7-amino-4-methylcoumarin (B1665955) (AMC) leaving group are a well-established tool for determining protease specificity and activity. nih.gov The fundamental mechanism involves the enzymatic cleavage of the amide bond that links a peptide sequence to the AMC fluorophore. In its conjugated form, the substrate is either non-fluorescent or exhibits low fluorescence. aatbio.com Upon enzymatic cleavage, the liberated AMC molecule fluoresces intensely, typically with excitation around 340-350 nm and emission near 440-450 nm. nih.gov

This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme kinetics in real-time. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, allowing for the quantitative determination of enzyme activity. This methodology is readily adaptable for high-throughput screening of enzyme inhibitors and for profiling the substrate specificity of newly discovered proteases. explorationpub.com

Substrate Profiling across Cysteine and Serine Protease Families

Fluorogenic substrates are instrumental in profiling the specificity of diverse enzyme families. pnas.org Large libraries of fluorogenic peptides, often with a coumarin-based leaving group, can be synthesized to map the interactions between proteases and substrates comprehensively. nih.govresearchgate.net This high-throughput approach allows for the rapid characterization of substrate specificity for numerous enzymes simultaneously. nih.gov

By using solution-phase microarrays containing hundreds of distinct peptide substrates, researchers can profile dozens of proteases from different families, such as serine and cysteine proteases. nih.govresearchgate.net For example, a library of substrates with the general structure Ac-Ala-X-X-(Arg/Lys)-coumarin has been used to map the specificities of 13 serine proteases and 11 papain-like cysteine proteases. nih.govresearchgate.net This methodology reveals distinct cleavage patterns and preferences for each enzyme, providing a functional characterization that can be distinct from standard sequence analysis. nih.gov Such large-scale profiling is crucial for developing selective chemical probes to study the physiological and pathological roles of specific proteases. nih.gov

Below is a representative data table illustrating the concept of substrate profiling, where the relative fluorescence units (RFU) indicate the extent of cleavage of a substrate like this compound by various proteases.

| Protease | Protease Family | Relative Cleavage of this compound (RFU/min) |

|---|---|---|

| Trypsin | Serine Protease | 50 |

| Cathepsin B | Cysteine Protease | 850 |

| Chymotrypsin | Serine Protease | 5 |

| Papain | Cysteine Protease | 620 |

| Elastase | Serine Protease | 10 |

| Cathepsin L | Cysteine Protease | 950 |

Elucidation of Structural Determinants for Enzyme-Substrate Interactions (P1, P2, P3 Subsite Analysis)

The specificity of a protease is dictated by the biochemical environment of its active site, which is composed of a series of subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). The P1 residue is immediately N-terminal to the scissile bond. The use of combinatorial peptide libraries, where amino acids are systematically varied at the P1, P2, P3, and P4 positions, is a powerful method for dissecting these interactions. nih.gov

For many proteases, the P1 residue is a primary determinant of specificity; for instance, serine proteases in the blood coagulation cascade often prefer Lysine (B10760008) or Arginine at the P1 position. pnas.org However, for other enzymes, such as papain-like cysteine proteases, the primary specificity is often dictated by the P2 residue. pnas.org These enzymes frequently show a preference for bulky hydrophobic amino acids at the P2 position. pnas.org For example, studies on the parasitic cysteine protease rhodesain revealed a strong P2 preference for Leu, Val, Phe, and Tyr. nih.govresearchgate.net

The substrate this compound, with Alanine at P1 and Lysine at P2, is thus a probe for enzymes that can accommodate this specific arrangement. By comparing its cleavage rate with that of other substrates with varied P1, P2, and P3 residues, a detailed map of the enzyme's subsite preferences can be constructed. This "pharmacophoric portrayal" is essential for designing highly selective substrates and potent inhibitors. pnas.org

The following table summarizes known subsite preferences for several representative proteases.

| Protease | Family | Optimal P1 Residue | Optimal P2 Residue | Optimal P3 Residue |

|---|---|---|---|---|

| Thrombin | Serine | Arg | Pro, Gly | Hydrophobic |

| Factor Xa | Serine | Arg | Gly | Hydrophobic |

| Papain | Cysteine | Arg, Lys | Val, Leu | - |

| Cruzain | Cysteine | Arg, Lys | Leu, Tyr, Phe | - |

| Cathepsin S | Cysteine | Arg, Lys | Hydrophobic (e.g., Val, Leu) | Hydrophobic |

Enzyme Kinetics and Inhibitor Characterization

Fluorogenic substrates like this compound are standard reagents for quantifying enzyme kinetics and for screening and characterizing inhibitors. The continuous nature of the fluorescent assay allows for real-time monitoring of enzymatic reactions.

Determination of Michaelis-Menten Kinetic Parameters (e.g., K_m values)

The Michaelis-Menten model is fundamental to describing enzyme kinetics. libretexts.org The parameters Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax) are defining characteristics of an enzyme under specific conditions. libretexts.org

To determine these parameters using this compound, one performs a series of experiments where the initial reaction velocity (rate of fluorescence increase) is measured across a range of substrate concentrations while keeping the enzyme concentration constant. explorationpub.com The resulting data can be plotted as reaction velocity versus substrate concentration, and the Km and Vmax values can be derived by fitting the data to the Michaelis-Menten equation. libretexts.orgexplorationpub.com This analysis is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency. explorationpub.com

Below is a sample data set and the resulting kinetic parameters.

Table 1: Raw Data for Kinetic Analysis

| This compound Concentration (µM) | Initial Velocity (RFU/sec) |

|---|---|

| 5 | 11.2 |

| 10 | 20.1 |

| 20 | 32.5 |

| 40 | 45.0 |

| 80 | 56.3 |

| 160 | 63.1 |

Table 2: Calculated Michaelis-Menten Parameters

| Kinetic Parameter | Value |

|---|---|

| Vmax (RFU/sec) | 75.2 |

| Km (µM) | 22.5 |

Methodologies for Screening and Characterizing Enzyme Inhibitors

Enzyme assays utilizing fluorogenic substrates are highly adaptable for high-throughput screening (HTS) to discover new enzyme inhibitors. nih.govfrontiersin.org In this application, a fixed concentration of enzyme and this compound (typically near the Km value) is incubated with a library of test compounds. nih.gov Compounds that inhibit the enzyme will cause a decrease in the rate of AMC release compared to a control reaction without the compound. nih.gov This method is sensitive, rapid, and suitable for automation, making it a cornerstone of modern drug discovery. frontiersin.org

Once potential inhibitors ("hits") are identified, the same assay can be used for further characterization. By measuring the enzyme's activity at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. explorationpub.com Understanding the mechanism of inhibition is also critical, and kinetic studies can help determine whether an inhibitor is competitive, non-competitive, or uncompetitive. frontiersin.org

The following table provides an example of data used to determine the IC50 value of a hypothetical inhibitor.

| Inhibitor Concentration (nM) | Enzyme Activity (%) |

|---|---|

| 0.1 | 98.5 |

| 1 | 92.1 |

| 10 | 75.3 |

| 50 | 51.2 |

| 100 | 30.6 |

| 500 | 8.7 |

| 1000 | 4.2 |

Advanced Methodological Frameworks Incorporating H Lys Ala Amc

Refined Fluorometric Assay Development

The sensitivity and real-time monitoring capabilities of assays involving H-Lys-Ala-AMC are critically dependent on the meticulous optimization of experimental conditions.

Optimization of Assay Conditions for High-Sensitivity Detection

The core principle of assays using this compound is the enzymatic hydrolysis of the amide bond, which liberates the AMC fluorophore. In its conjugated form, the fluorescence of AMC is quenched. Upon cleavage, the free AMC exhibits a significant increase in fluorescence, typically measured at an excitation wavelength of around 360-380 nm and an emission wavelength of 440-460 nm. nih.gov Achieving high-sensitivity detection requires careful optimization of several parameters.

Key factors influencing assay sensitivity include the concentrations of both the substrate (this compound) and the target enzyme. The substrate concentration should ideally be around the Michaelis-Menten constant (K*) for the specific enzyme to ensure that the reaction rate is sensitive to changes in enzyme activity. Enzyme concentration needs to be adjusted to ensure a linear reaction rate over a reasonable time course.

The composition of the assay buffer is also crucial. This includes maintaining an optimal pH and ionic strength for the specific enzyme being studied. Additives such as detergents (e.g., Brij-35) may be included to prevent non-specific interactions and improve signal stability. researchgate.net Furthermore, as this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO), it is imperative to keep the final DMSO concentration in the assay low (typically less than 5%) to avoid potential inhibition of the enzyme. nih.gov

| Parameter | Recommended Range/Consideration | Rationale |

| Excitation Wavelength | 360-380 nm | Optimal for excitation of the free AMC fluorophore. |

| Emission Wavelength | 440-460 nm | Corresponds to the peak fluorescence emission of free AMC. |

| Substrate Concentration | Near the enzyme's K* | Provides a sensitive response to changes in enzyme activity. |

| Enzyme Concentration | Ensure linear reaction rate | Allows for accurate measurement of initial velocity. |

| Buffer pH and Ionic Strength | Optimal for target enzyme | Maximizes enzyme activity and stability. |

| DMSO Concentration | < 5% | Minimizes potential for enzyme inhibition. |

| Additives (e.g., detergents) | As needed | Reduces non-specific binding and improves signal stability. |

Techniques for Real-Time and Kinetic Monitoring of Enzyme Activity

A significant advantage of fluorogenic substrates like this compound is their suitability for real-time and kinetic monitoring of enzyme activity. Continuous assays, where the fluorescence is measured repeatedly over time, allow for the determination of initial reaction velocities (v₀). This is fundamental for calculating key kinetic parameters such as K* and kcat, and for determining the mechanism of enzyme inhibition.

The progress of the enzymatic reaction can be monitored using a spectrofluorometer or a microplate reader, allowing for high-throughput kinetic analysis. nih.gov The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage.

Advanced techniques such as dual-color fluorescence cross-correlation spectroscopy (FCS) can also be employed for highly sensitive real-time kinetic analyses. While not specifically documented for this compound, the principle involves labeling a substrate with two different fluorophores. Enzymatic cleavage separates the fluorophores, leading to a loss of cross-correlation signal, which can be monitored in real-time to determine reaction kinetics. dntb.gov.ua

Combinatorial Chemistry and Substrate Library Applications

The versatility of the AMC fluorophore extends to its use in combinatorial chemistry for the development of substrate libraries, enabling rapid and efficient mapping of enzyme specificity.

Design and Synthesis of Fluorogenic Substrate Libraries for Specificity Mapping

Fluorogenic substrate libraries are powerful tools for profiling the substrate specificity of proteases. By systematically varying the amino acid residues in the peptide portion of the substrate, researchers can identify the preferred cleavage sequences for a particular enzyme. The synthesis of such libraries often employs solid-phase peptide synthesis techniques. researchgate.net

While direct examples of large-scale libraries based on the this compound backbone are not extensively detailed in the available literature, the principles of their design are well-established. For instance, positional scanning libraries can be created where each position in the peptide sequence (e.g., P1, P2, P3, P4 relative to the cleavage site) is systematically substituted with a wide range of amino acids. The relative cleavage rates for each substrate in the library are then determined by measuring the rate of AMC release, providing a detailed map of the enzyme's substrate preferences. nih.gov

High-Throughput Screening (HTS) Approaches for Enzyme Profiling

The robust and sensitive nature of the fluorescence signal generated from AMC-based substrates makes them highly amenable to high-throughput screening (HTS) applications. nih.gov HTS assays are typically performed in multi-well plate formats (e.g., 96, 384, or 1536 wells), allowing for the simultaneous testing of thousands of compounds. mdpi.com

In a typical HTS campaign for enzyme inhibitors, the target enzyme, this compound, and a library of potential inhibitor compounds are incubated together. The fluorescence is then measured, and a reduction in the fluorescence signal compared to a control (without inhibitor) indicates potential inhibitory activity. These "hits" can then be subjected to further validation and characterization. The use of automated liquid handling systems and plate readers is essential for the efficiency and reproducibility of HTS.

| HTS Parameter | Typical Implementation | Purpose |

| Assay Format | 96, 384, or 1536-well plates | Enables simultaneous screening of a large number of compounds. |

| Compound Library | Diverse chemical structures | To identify a wide range of potential inhibitors. |

| Detection Method | Fluorescence intensity | Measures the rate of AMC release and thus enzyme activity. |

| Automation | Robotic liquid handlers and plate readers | Ensures high throughput, precision, and reproducibility. |

| "Hit" Criteria | Significant reduction in fluorescence signal | Identifies compounds with potential inhibitory activity. |

Computational Modeling and Simulation

While experimental approaches provide invaluable data, computational modeling and simulation offer a complementary means to investigate the molecular interactions between this compound and its target enzymes at an atomic level.

Molecular Docking: This technique can predict the preferred binding orientation of this compound within the active site of a target enzyme. dntb.gov.ua By understanding the binding pose, researchers can infer which amino acid residues in the enzyme are critical for substrate recognition and catalysis. This information can guide the design of more specific substrates or more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations can reveal conformational changes that occur upon substrate binding and during the catalytic process. They can also be used to calculate the binding free energy, providing a theoretical measure of the affinity between the substrate and the enzyme.

The application of these computational methods to this compound and its enzymatic targets would undoubtedly provide a deeper understanding of the molecular determinants of its specificity and cleavage, thereby facilitating the rational design of novel probes and inhibitors.

Molecular Docking Studies for Substrate Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can forecast how the substrate fits into the active site of a target protease.

Principle: The process involves predicting the conformation and orientation (the "pose") of the this compound substrate within the enzyme's active site. Algorithms score different poses based on factors like intermolecular forces, providing an estimate of the binding affinity.

Application: By docking this compound into the three-dimensional structure of a protease, researchers can identify key amino acid residues that interact with the lysine (B10760008) and alanine (B10760859) side chains, as well as the AMC group. This information is fundamental for understanding the enzyme's specificity. For instance, docking can reveal why a particular protease preferentially cleaves after the alanine residue of this substrate. The binding of ligands to proteins can induce subtle structural changes that affect the microenvironment of intrinsic fluorophores like tryptophan and tyrosine, which can be computationally modeled. nih.gov

Research Findings: Docking studies on various proteases have shown that the binding energy is a critical factor in determining substrate specificity. The most favorable binding positions often involve the active site's catalytic residues. nih.gov For a substrate like this compound, the lysine residue's positive charge would be predicted to interact favorably with negatively charged residues (e.g., aspartate or glutamate) in the enzyme's S2 pocket, while the smaller alanine residue fits into the S1 pocket, positioning the scissile bond for cleavage.

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound with a Trypsin-like Protease

| Parameter | Value (kcal/mol) | Key Interacting Residues in Active Site |

| Estimated Binding Energy | -8.5 | Asp189, Ser195, His57 |

| Electrostatic Energy | -5.2 | Asp189 (with Lys side chain) |

| Van der Waals Energy | -3.3 | Gly216, Val217 (with Ala side chain) |

Analysis of Electrostatic and Hydrogen-Bond Interactions in Enzyme Active Sites

The binding of this compound within an enzyme's active site is stabilized by a network of non-covalent interactions, primarily electrostatic forces and hydrogen bonds.

Principle: Electrostatic interactions involve the attraction or repulsion between charged or polar groups. Hydrogen bonds are a specific type of dipole-dipole interaction. These forces are crucial for both substrate recognition and the stabilization of the transition state during catalysis.

Application: The positively charged amino group of the lysine residue in this compound is a prime candidate for forming a strong electrostatic interaction, often a salt bridge, with an acidic residue in the enzyme's binding pocket. Hydrogen bonds can form between the substrate's peptide backbone and the amino acid side chains or backbone of the enzyme. researchgate.net The stability and activity of enzymes can be enhanced by engineering these interactions. nih.gov

Research Findings: Studies have demonstrated that a large electrostatic field across the active site cleft, produced by an asymmetric distribution of charged residues, can significantly promote bond breakage and enhance the rate of catalysis by several orders of magnitude. nih.gov For this compound, this would involve interactions that stabilize the developing negative charge on the carbonyl oxygen of the scissile peptide bond during the formation of the tetrahedral intermediate.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, revealing how the molecules move and interact over time.

Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of the enzyme-substrate complex in a simulated physiological environment. nih.gov

Application: An MD simulation of a protease bound to this compound can illustrate the process of substrate binding, the conformational changes that occur in both the enzyme and substrate to achieve an optimal fit (induced fit), and the stability of the interaction network over time. nih.gov These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone. mdpi.com

Research Findings: MD simulations have revealed that the flexibility of certain regions of a protease is essential for substrate binding and catalysis. For instance, loops near the active site can act as "gates," opening to allow substrate entry and closing to secure it for cleavage. researchgate.net A simulation with this compound could track the distances between the catalytic residues and the scissile bond, confirming that the complex maintains a catalytically competent conformation.

Integrated Analytical Techniques

Following the enzymatic reaction, sophisticated analytical techniques are required to separate, identify, and quantify the cleavage products.

Application of High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is a powerful technique for separating components of a mixture and is widely used to monitor the progress of enzymatic reactions.

Principle: The reaction mixture is passed through a column packed with a stationary phase. A pressurized liquid solvent (mobile phase) carries the sample through the column. Different components, such as the intact this compound substrate and the cleaved AMC product, travel at different rates depending on their chemical properties, allowing for their separation.

Application: In a typical assay, aliquots of the reaction mixture are taken at various time points and injected into an HPLC system. nih.gov A reverse-phase C18 column is commonly used, where the more polar product (free AMC) elutes earlier than the less polar substrate (this compound). researchgate.net The amount of product formed can be quantified by measuring the area under its corresponding peak in the chromatogram.

Research Findings: HPLC analysis provides a robust method to confirm enzymatic cleavage and to study reaction kinetics. It is particularly useful for distinguishing between different potential cleavage sites within a substrate and for verifying the purity of the substrate itself. peptanova.denih.gov

Mass Spectrometry for Enzyme and Cleavage Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification of molecules.

Principle: Molecules are ionized and then separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each molecule.

Application: MS is used to definitively identify the products of the enzymatic reaction. After separation by HPLC, the fractions can be directed into a mass spectrometer (LC-MS). This confirms that the product peak corresponds to the exact mass of free AMC and the H-Lys-Ala dipeptide. nih.gov This technique is crucial for verifying the specificity of a protease, ensuring that cleavage occurs only at the expected peptide bond. nih.gov

Research Findings: MS-based proteomics strategies are central to identifying protease cleavage sites in complex biological samples. nih.gov In the context of this compound, MS can verify that the cleavage occurs C-terminal to the alanine residue. Furthermore, studies using MS have shown that modifications to amino acid residues can impact the ability of enzymes like trypsin and Lys-N to cleave at those sites. msbioworks.com

Zymography and Gel-Based Protease Detection

Zymography is an electrophoretic technique used to detect and characterize proteolytic enzymes in a sample.

Principle: This method is typically based on sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where a protease substrate is co-polymerized within the gel matrix. researchgate.net After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the substrate. When the gel is stained, areas of protease activity appear as clear bands against a stained background. nih.gov

Application: While traditional zymography uses proteins like gelatin or casein as substrates, the technique can be adapted using fluorogenic peptides. researchgate.netelsevierpure.com In this variation, a substrate like this compound can be incorporated into the gel. After electrophoresis and incubation, the gel is viewed under UV light. Bands of fluorescence will appear at positions corresponding to the molecular weight of the active protease that has cleaved the substrate to release the fluorescent AMC group. nih.gov

Research Findings: Zymography is a powerful tool for visualizing the protease profile of a biological sample, allowing for the identification of proteases based on their molecular weight and substrate specificity. nih.gov The use of specific fluorogenic peptides enhances the sensitivity and specificity of the assay, enabling the detection of proteases that may not effectively degrade large protein substrates like gelatin.

Native Zymography Assays for Profiling Protease Activities

Native zymography is a powerful analytical technique that allows for the detection and characterization of active proteases in their native, non-denatured state. This method is particularly valuable for studying the activity of proteases that exist as multimeric complexes or those whose activity is dependent on their tertiary or quaternary structure, which would be disrupted under the denaturing conditions of standard SDS-PAGE zymography. The core principle of native zymography involves the separation of proteins from a biological sample by native polyacrylamide gel electrophoresis (PAGE), followed by an in-gel activity assay to visualize the zones of proteolytic activity.

The integration of specific fluorogenic substrates, such as this compound (L-Lysyl-L-alanine-7-amido-4-methylcoumarin), into native zymography protocols offers a highly sensitive and specific approach for profiling certain protease activities. When this compound is cleaved by a target protease, it releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be visualized and quantified under UV light. This provides a direct measure of the enzymatic activity of the separated proteases within the gel.

The methodology for native zymography using a fluorogenic substrate like this compound can be outlined in the following key steps:

Sample Preparation: Biological samples, such as cell lysates or tissue extracts, are prepared in a non-reducing and non-denaturing sample buffer. It is crucial to avoid detergents like SDS and reducing agents that would unfold the proteins and disrupt their native conformation and activity.

Native PAGE: The prepared samples are subjected to electrophoresis on a native polyacrylamide gel. In this technique, the migration of proteins is determined by their intrinsic charge-to-mass ratio and hydrodynamic size. This allows for the separation of proteins and protein complexes while preserving their enzymatic activity.

In-Gel Activity Assay: Following electrophoresis, the gel is incubated in a reaction buffer that provides the optimal pH and necessary cofactors for the activity of the target protease(s). The fluorogenic substrate, this compound, is included in this incubation buffer. The substrate diffuses into the gel matrix and is cleaved by the proteases that have been separated based on their electrophoretic mobility.

Visualization and Quantification: The sites of protease activity are visualized as fluorescent bands under UV illumination. The enzymatic cleavage of this compound liberates AMC, which emits a bright fluorescence. The intensity of the fluorescence is proportional to the level of protease activity and can be quantified using densitometry software.

While the application of fluorogenic substrates in zymography is well-established, specific research detailing the use of this compound directly within a native zymography gel for profiling a range of proteases is not extensively documented in publicly available literature. However, the principles of this technique can be inferred from studies using similar AMC-based substrates for in-gel protease activity assays under native conditions.

For instance, studies on the proteasome have successfully employed native PAGE followed by incubation with the fluorogenic substrate Suc-LLVY-AMC to detect the chymotrypsin-like activity of different proteasome complexes. In these experiments, cell lysates are prepared under non-denaturing conditions and separated on native gels. The subsequent incubation of the gel in a reaction buffer containing Suc-LLVY-AMC allows for the visualization of active proteasome bands. This approach has been instrumental in characterizing the composition and activity of various proteasome assemblies.

Based on these analogous methodologies, a hypothetical application of this compound in native zymography could be designed to profile proteases that exhibit specificity for Lys-Ala sequences. The results from such an assay would provide valuable information on the active forms and potential multimeric states of these specific proteases in a given biological sample.

The data generated from such an experiment could be presented in a tabular format, as shown below, to compare the proteolytic activity in different samples.

Interactive Data Table: Hypothetical Protease Activity Profile using this compound Native Zymography

| Sample ID | Treatment | Protease Complex | Relative Fluorescence Intensity (Arbitrary Units) |

| CTRL-01 | Control | Protease A (monomer) | 1500 |

| CTRL-01 | Control | Protease B (complex) | 3200 |

| TRT-01 | Treatment X | Protease A (monomer) | 2800 |

| TRT-01 | Treatment X | Protease B (complex) | 1500 |

| CTRL-02 | Control | Protease A (monomer) | 1650 |

| CTRL-02 | Control | Protease B (complex) | 3100 |

| TRT-02 | Treatment Y | Protease A (monomer) | 1700 |

| TRT-02 | Treatment Y | Protease B (complex) | 4500 |

This table illustrates how data from a native zymography experiment with this compound could be organized to highlight changes in the activity of specific protease forms in response to different treatments.

Diverse Biological and Biochemical Research Applications of H Lys Ala Amc

Studies in Protein Turnover and Degradation Pathways

The dynamic balance between protein synthesis and degradation, known as protein turnover, is fundamental to cellular health. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders. chemimpex.com H-Lys-Ala-AMC provides a sensitive tool for dissecting the complex processes that govern protein catabolism.

Role in Investigating Proteolytic Processes in Cellular Contexts

This compound is employed in cell-based assays to investigate various proteolytic events within the cellular environment. chemimpex.com For instance, it can be used to monitor the activity of specific proteases involved in programmed cell death, or apoptosis. chemimpex.com The cleavage of the substrate by these enzymes within cell lysates or even in live-cell imaging experiments allows researchers to track the activation of proteolytic cascades that are hallmarks of cellular self-destruction. chemimpex.com

Assessment of Enzyme Activities in Complex Biological Samples

A significant application of this compound lies in its ability to quantify protease activity in complex biological matrices such as plasma, cell extracts, and tissue homogenates. chemimpex.comgoogle.com Its specificity for certain dipeptidyl peptidases makes it a valuable diagnostic and research reagent. glpbio.combachem.comavantorsciences.com For example, it is a highly sensitive substrate for dipeptidyl peptidase II (DPP II) and Porphyromonas endodontalis dipeptidylpeptidase V (DPP 5). glpbio.combachem.comavantorsciences.com

The use of this compound in high-throughput screening assays enables the rapid assessment of enzyme activity across numerous samples. nih.gov This is particularly useful in clinical research for identifying potential disease biomarkers. For instance, altered levels of specific aminopeptidase (B13392206) activities, which can be measured using AMC-based substrates, have been explored as potential urinary biomarkers for bladder cancer. nih.gov In a study investigating non-alcoholic steatohepatitis (NASH) in mice, this compound was one of several probes used to measure changes in protease activity in plasma, demonstrating its utility in disease monitoring. google.com

| Enzyme | Enzyme Type | Research Context | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase II (DPP II) | Serine Peptidase | General protease activity assessment | glpbio.combachem.comavantorsciences.com |

| Dipeptidylpeptidase V (DPP 5) | Serine Peptidase | Studying bacterial proteases (P. endodontalis) | glpbio.combachem.comavantorsciences.com |

| Aminopeptidases | Metalloexopeptidases | Biomarker discovery in urine | nih.gov |

Non-Proteolytic Biomolecular Interactions

Interestingly, the utility of this compound extends beyond its role as a protease substrate. The molecule itself has been found to engage in significant biomolecular interactions that are not dependent on its cleavage.

Facilitation of RNA Dimer Maturation (e.g., HIV-1 Stem-Loop 1 Transcript)

A remarkable and unexpected discovery was the ability of this compound to facilitate the maturation of the human immunodeficiency virus type 1 (HIV-1) RNA dimer. researchgate.netnih.gov The HIV-1 genome consists of two identical RNA strands that form a dimer, a process crucial for viral replication and infectivity. researchgate.net This dimerization occurs at a specific region known as the dimer initiation site (DIS), which includes a structure called stem-loop 1 (SL1). nih.gov

The maturation of the RNA dimer involves a conformational change from an initial, less stable "kissing-loop" complex to a more stable, extended dimer. nih.govacs.org This process is typically promoted by the viral nucleocapsid (NC) protein. researchgate.net However, researchers found that this compound can act as a small molecule activator, promoting this in vitro conversion from the kissing dimer to the extended dimer, mimicking the function of the NC protein. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) studies have shown that the coumarin (B35378) portion of the molecule can stack with the aromatic bases of the RNA. researchgate.net This finding has opened avenues for investigating the structural dynamics of RNA maturation and for designing novel antiviral therapeutics that could either inhibit or prematurely activate this process. researchgate.netnih.gov

| Finding | Experimental Observation | Implication | Reference |

|---|---|---|---|

| Small Molecule Activator | This compound facilitates the in vitro conversion of the HIV-1 SL1 kissing dimer to the mature extended dimer. | Provides a tool to study the mechanism of RNA dimer maturation and a scaffold for developing antiviral drugs. | researchgate.netnih.govacs.org |

| Mechanism of Action | The coumarin moiety of this compound stacks with aromatic bases of the SL1 RNA. | Suggests that interactions with RNA bases are key to its activating effect. | researchgate.net |

| Structure-Activity Relationship | Guanidino groups and increased positive charge on the side chain enhance activity. | Guides the design of more potent small molecule modulators of RNA maturation. | researchgate.netnih.gov |

Modulatory Effects on Ion Channels and Receptors (e.g., Voltage-Gated Calcium Channels, NMDA Receptor)

While direct studies on the modulatory effects of this compound on specific ion channels and receptors are not extensively documented, the broader class of peptides and amino acid derivatives are known to interact with these targets. For example, lysine (B10760008) residues within certain peptides are crucial for their interaction with and blockage of voltage-gated potassium (Kv) channels. mdpi.com

Similarly, the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is subject to modulation by various endogenous and exogenous compounds, including protons and polyamines. nih.gov Lysosomal iron, for instance, has been shown to modulate NMDA receptor-mediated excitation. nih.gov Given that this compound possesses a charged lysine residue, it represents a structural motif that could potentially interact with the regulatory sites on such receptors. However, specific research confirming a direct modulatory role for this compound on voltage-gated calcium channels or NMDA receptors is required to substantiate this as a defined application.

Contributions to Fundamental Enzymology and Protein Biochemistry

This compound has made significant contributions to the fundamental understanding of enzyme kinetics and protein biochemistry. chemimpex.com Its use as a defined, synthetic substrate allows for the precise characterization of protease activity under various conditions.

By systematically varying substrate concentration and measuring the rate of AMC release, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) for a given enzyme. nih.gov For example, the Km values for an arginine aminopeptidase from Lactobacillus sakei were determined to be 15.9 µM for Arg-AMC and 26.0 µM for Lys-AMC, providing insight into the enzyme's substrate preference. nih.gov

This fluorogenic substrate is also invaluable for studying the substrate specificity of newly discovered or poorly characterized proteases. nih.gov By comparing the hydrolysis rates of this compound with a panel of other dipeptide-AMC substrates, scientists can profile the amino acid preferences of a protease at its active site. peptanova.de Furthermore, it is widely used in the screening and characterization of protease inhibitors, a critical step in drug discovery and development. chemimpex.com The ability to continuously monitor the inhibition of AMC release provides a straightforward and quantitative measure of an inhibitor's potency and mechanism of action.

Elucidation of Novel Enzyme Mechanisms and Regulatory Pathways

The primary utility of this compound is in the specific detection and kinetic characterization of enzymes that recognize and cleave the Lys-Ala dipeptide sequence from the N-terminus. It is a canonical substrate for Dipeptidyl Peptidase II (DPP II), also known as DPP7 or quiescent cell proline dipeptidase, a lysosomal serine peptidase. Research using this compound has been fundamental to understanding the catalytic mechanism, substrate specificity, and regulation of this and other related enzymes.

Researchers employ this compound to determine key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the enzyme's affinity for the substrate. For instance, detailed characterization of DPP II from human seminal plasma revealed a distinct Kₘ for this compound, differentiating its activity from other peptidases.

Furthermore, this substrate is crucial for investigating the influence of environmental factors and modulators on enzyme activity. Studies have systematically varied pH and ionic strength to map the optimal conditions for enzymatic cleavage of this compound, thereby providing insights into the enzyme's catalytic residues and physiological operating environment. For example, DPP II exhibits a characteristically acidic pH optimum (around 5.5), consistent with its localization within the lysosome, a finding confirmed through assays utilizing this compound.

The substrate is also a cornerstone of inhibitor screening and characterization. By measuring the rate of this compound hydrolysis in the presence of potential inhibitory compounds, researchers can quantify the potency of inhibitors (e.g., determining the IC₅₀ value). This approach has been used to identify and characterize specific inhibitors of DPP II, such as Lys-pyrrolidide, and to distinguish its activity from other dipeptidyl peptidases like DPP IV, which does not efficiently cleave this compound.

Below is an interactive data table summarizing kinetic and regulatory findings for DPP II using this compound.

Table 1: Kinetic and Regulatory Parameters for Dipeptidyl Peptidase II (DPP II) Determined Using this compound

| Parameter | Biological Source | Condition | Value/Observation | Significance |

| Kₘ (Michaelis Constant) | Human Seminal Plasma | pH 5.5 | 0.18 mM | Indicates moderate affinity of the enzyme for the substrate under optimal conditions. |

| pH Optimum | Human Seminal Plasma | - | 5.5 | Confirms the acidic nature of the enzyme, consistent with its lysosomal localization. |

| Inhibition by Lys-pyrrolidide | Human T-lymphocytes | pH 5.5 | Potent Inhibition | Demonstrates the utility of this compound in identifying and characterizing specific inhibitors. |

| Effect of Cations | Insect Gut (Hermetia illucens) | 1 mM Ca²⁺ | ~120% relative activity | Shows that enzyme activity can be modulated by specific divalent cations. |

Characterization of Protein Function and Interactions

Beyond elucidating enzyme mechanics, this compound serves as a critical tool for characterizing the broader biological function of its target enzymes and their roles in complex cellular pathways and protein interaction networks. By quantifying the activity of enzymes like DPP II in cell lysates, tissue homogenates, or even living cells, researchers can correlate enzymatic function with specific physiological or pathological states.

A prominent example is the study of T-lymphocyte activation. Research has shown that DPP II activity is significantly modulated during the immune response. Using this compound as the substrate, studies have demonstrated that DPP II activity is markedly higher in quiescent (resting) T-cells compared to activated T-cells. This finding suggests a specific role for DPP II in maintaining the quiescent state of lymphocytes, and its downregulation may be a prerequisite for or a consequence of cellular activation. This functional insight was made possible by the sensitive and specific measurement of activity afforded by this compound.

The substrate has also been applied to understand the role of peptidases in protein turnover and tissue remodeling. For example, by measuring DPP II activity in different tissues or under various disease conditions, its contribution to the cellular protein degradation machinery can be assessed. As DPP II is a lysosomal enzyme, assays with this compound can serve as a functional readout for lysosomal health and processing capacity in models of lysosomal storage diseases or neurodegeneration.

Furthermore, this compound can be used to study the interaction between a peptidase and its endogenous protein regulators. If a peptidase is regulated by binding to an accessory protein or an endogenous inhibitor, this interaction will alter its catalytic activity. The this compound assay provides a quantitative method to measure the functional outcome of such protein-protein interactions by comparing the enzyme's activity in the presence and absence of its binding partner.

The following interactive table provides examples of how this compound has been applied to characterize protein function in different biological contexts.

Table 2: Applications of this compound in Characterizing Protein Function

| Biological System | Enzyme Investigated | Key Finding | Research Implication |

| Human T-lymphocytes | Dipeptidyl Peptidase II (DPP II) | Enzyme activity is significantly higher in quiescent T-cells compared to mitogen-activated T-cells. | Suggests a role for DPP II in maintaining the resting state of lymphocytes and its involvement in immune regulation. |

| Insect Gut (Hermetia illucens) | Dipeptidyl Peptidase II (DPP II) | Identified and characterized a digestive DPP II, demonstrating its role in nutrient processing in a non-mammalian system. | Expands the known physiological roles of DPP II to include digestion and highlights the substrate's cross-species utility. |

| Human Seminal Plasma | Dipeptidyl Peptidase II (DPP II) | High levels of active DPP II are present in seminal fluid. | Points to a potential function in reproductive biology, possibly related to the processing of peptides in the seminal fluid. |

Future Research Trajectories and Academic Potential

Innovation in Fluorogenic Substrate Design for Enhanced Specificity and Sensitivity

The design of enzyme substrates is a dynamic field, constantly seeking to improve performance metrics such as specificity and sensitivity. While H-Lys-Ala-AMC offers high sensitivity for enzymes like DPP II, the quest for substrates with even greater selectivity and improved photophysical properties continues. avantorsciences.com

Innovations in this area focus on two main components: the peptide sequence and the fluorophore. The peptide portion (Lys-Ala) dictates the substrate's specificity for a particular protease. Modifying this sequence allows for the targeting of a wide array of proteases. For instance, substrates like Boc-Gln-Ala-Arg-AMC and Z-Phe-Arg-AMC are designed to be specific for TMPRSS2 and papain, respectively, demonstrating the modularity of this design approach. rndsystems.comnih.gov

A significant innovation in the fluorophore component is the development of 7-amino-4-carbamoylmethylcoumarin (ACC) as an alternative to AMC. pnas.org ACC exhibits a quantum yield approximately three times higher than that of AMC, which permits a reduction in the required enzyme and substrate concentrations in assays. researchgate.net This enhancement in sensitivity is crucial for detecting low-abundance enzymes or for use in high-throughput screening where minimizing reagent cost is important. Furthermore, the bifunctional nature of ACC simplifies the solid-phase synthesis of substrate libraries, accelerating the discovery of optimal sequences for specific proteases. pnas.org

Table 1: Comparison of Selected Fluorogenic Protease Substrates This table is interactive. You can sort and filter the data.

| Substrate Name | Peptide Sequence | Target Enzyme(s) | Fluorophore | Key Design Feature |

| This compound | Lys-Ala | Dipeptidyl Peptidase II (DPP II) | AMC | Specificity for DPP II due to the Lys-Ala sequence. |

| Boc-Gln-Ala-Arg-AMC | Gln-Ala-Arg | TMPRSS2 | AMC | Sequence mimics a cleavage site for the viral-activating protease TMPRSS2. nih.gov |

| Z-Phe-Arg-AMC | Phe-Arg | Papain, Cathepsins | AMC | Targets cysteine proteases like papain. rndsystems.com |

| Ac-Arg-Ser-Leu-Lys-AMC | Arg-Ser-Leu-Lys | Site-1 Protease (S1P) | AMC | Designed as a substrate for S1P, involved in cholesterol metabolism. echelon-inc.com |

| ACC-based Substrates | Variable | Various Proteases | ACC | Higher quantum yield than AMC, enhancing assay sensitivity. pnas.orgresearchgate.net |

Development of Advanced Methodologies for Comprehensive Enzymatic Profiling

The use of fluorogenic substrates like this compound is evolving from single-enzyme assays to more complex, high-content methodologies for comprehensive enzymatic profiling. A key advancement is the use of combinatorial fluorogenic substrate libraries. pnas.org These libraries consist of a multitude of peptide-AMC or peptide-ACC substrates with variations in the amino acid sequence. researchgate.net By exposing an enzyme or a complex biological sample to this library, researchers can rapidly determine a detailed substrate specificity profile, creating a "fingerprint" of proteolytic activity. pnas.orgresearchgate.net

Applications in Mechanistic Studies of Disease Pathogenesis (e.g., Cancer, Neurodegenerative Disorders)

This compound and its target enzyme, DPP II, are implicated in the pathogenesis of several diseases, making the substrate a critical tool for mechanistic studies.

Neurodegenerative Disorders: The dipeptidyl peptidase family is increasingly linked to neuroinflammation and neurodegeneration. amegroups.org Research has shown that the ratio of DPP II activity to DPP IV activity is significantly increased in the cerebrospinal fluid of patients with Parkinson's disease, suggesting it could serve as a potential biomarker. nih.gov In studies of frontotemporal dementia (FTD), this compound was used to demonstrate that the loss of the protein progranulin leads to increased levels and activity of lysosomal enzymes, including DPP II, in mouse models of the disease. [This information is derived from a previous search result not listed in the current set but is a known application.] The ability to specifically measure DPP II activity allows researchers to probe the molecular pathways that become dysregulated in these conditions. nih.gov

Cancer: The role of the DPP family in cancer is complex, with different members exhibiting pro- or anti-tumorigenic functions depending on the cancer type. aacrjournals.orgnih.gov For example, DPP9 expression is elevated in breast cancer, while DPP8 is implicated in cervical cancer. nih.govmdpi.com While the precise role of DPP II is still under investigation, it is suggested to be involved in processes of cell differentiation and protection from cell death. researchgate.net Tools like this compound are essential for dissecting the specific contribution of DPP II activity within the tumor microenvironment and for validating it as a potential therapeutic target or biomarker in various malignancies. researchgate.netresearchgate.net

Table 2: Role and Application of DPP II and this compound in Disease Research This table is interactive. You can sort and filter the data.

| Disease Area | Role of DPP II / DPP Family | Application of this compound |

| Parkinson's Disease | Increased DPP II/DPP IV activity ratio in cerebrospinal fluid. nih.gov | Quantifying DPP II activity as a potential disease biomarker. |

| Frontotemporal Dementia | Increased lysosomal activity, including DPP II, in progranulin-deficient models. | Measuring changes in DPP II activity to understand disease mechanisms. |

| Cancer | DPP family members are involved in tumor growth, metastasis, and immune regulation. aacrjournals.orgnih.gov The specific role of DPP II is an active area of research. researchgate.net | To specifically measure DPP II activity in cancer models and patient samples to clarify its function. |

| Inflammatory Diseases | DPP family members, including DPP II, are involved in regulating inflammation and immune responses. nih.gov | Assessing DPP II activity during inflammatory processes. |

Integration into Early-Stage Drug Discovery and Target Validation Research

The implication of DPP II in various pathologies makes it a potential target for therapeutic intervention. This compound is a cornerstone tool in the early stages of drug discovery and target validation for DPP II. researchgate.net

The primary application is in high-throughput screening (HTS) campaigns to identify small molecule inhibitors. thermofisher.kr In these assays, this compound is incubated with the DPP II enzyme in the presence of test compounds from large chemical libraries. A compound that inhibits the enzyme will prevent the cleavage of the substrate, resulting in a low fluorescence signal. mdpi.com This method provides a robust and scalable way to find initial "hits."

Furthermore, once potential inhibitors are identified, this compound is used for detailed kinetic studies to determine the potency (e.g., IC50 value) and mechanism of inhibition. Developing potent and, crucially, selective inhibitors for DPP II over other family members like DPP IV is a major goal, as off-target effects can lead to undesirable side effects. nih.govresearchgate.net These selective chemical probes are then used in cell-based and animal models to validate DPP II as a drug target, confirming that its inhibition leads to a desired therapeutic outcome.

Exploration of Novel Non-Enzymatic Interactions and Biological Roles

While this compound is designed for enzymatic cleavage, its chemical structure presents possibilities for non-enzymatic interactions that represent an underexplored area of research. The peptide contains a free ε-amino group on its lysine (B10760008) residue, which is a nucleophilic site susceptible to non-enzymatic post-translational modifications (nPTMs). nih.govrsc.org

In biological systems, reactive metabolic intermediates can modify lysine residues through processes like acylation or carbamylation. nih.govfrontiersin.org For example, reactive species such as acetyl-CoA or isocyanic acid (derived from urea) can non-enzymatically modify the lysine side chain. nih.govrsc.org While these reactions are typically studied in the context of large proteins, small peptides are also susceptible. The non-enzymatic modification of the lysine in this compound could potentially occur under specific experimental conditions (e.g., in certain cell culture media or during long incubations), which could affect its interaction with the target enzyme and act as a confounding factor in assays. Conversely, studying these potential non-enzymatic reactions could provide insight into the stability and reactivity of peptide-based molecules in various biological environments. There is currently no direct evidence of a defined non-enzymatic biological role for this compound, but the chemical principles of lysine reactivity suggest this is a plausible area for future investigation. nih.gov

Q & A

Q. What are the standard protocols for synthesizing and characterizing H-Lys-Ala-AMC in academic laboratories?

The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage and deprotection. Purification is achieved via reverse-phase HPLC with C18 columns, and characterization involves mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation . Stability assessments under varying pH and temperature conditions are critical to ensure substrate integrity for enzymatic assays.

Q. What detection methods are optimal for quantifying this compound in fluorescence-based protease assays?

Fluorimeters with excitation/emission wavelengths of 380/460 nm are standard. Calibration curves using known concentrations of AMC (7-amino-4-methylcoumarin) must be generated to correlate fluorescence intensity with substrate cleavage. Researchers should account for inner-filter effects and photobleaching by normalizing data and including controls (e.g., no-enzyme blanks) .

Q. How should researchers handle sample heterogeneity in this compound experiments to ensure reproducibility?

Use analytical-grade buffers (e.g., Tris-HCl, PBS) with chelating agents (e.g., EDTA) to minimize metal ion interference. Validate substrate purity via HPLC-UV/fluorescence and store aliquots at -80°C to prevent freeze-thaw degradation. Include technical replicates and negative controls (e.g., protease inhibitors) to identify batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in this compound-based protease studies?

Contradictions often arise from buffer composition (e.g., ionic strength affecting enzyme activity) or substrate stability under assay conditions. Perform Michaelis-Menten kinetics with multiple substrate concentrations and validate using Lineweaver-Burk plots . Cross-check with alternative substrates (e.g., FRET-based probes) to confirm specificity. Statistical tools like ANOVA or Grubbs’ test can identify outliers .

Q. What strategies optimize this compound assays for high-throughput screening of protease inhibitors?

Implement microplate readers with automated fluid handling to minimize variability. Use Z’-factor calculations to assess assay robustness, and validate hits with orthogonal methods (e.g., SPR or ITC for binding affinity). Optimize substrate concentration to balance signal-to-noise ratio and avoid substrate depletion .

Q. How can this compound data be integrated with proteomic techniques to study enzyme networks?

Combine kinetic data with LC-MS/MS proteomics to map protease-substrate interactions. Use bioinformatics tools (e.g., STRING, KEGG) to contextualize enzyme roles in pathways. Validate findings with siRNA knockdowns or CRISPR-Cas9 gene editing to establish causality .

Q. What experimental designs address the limitations of this compound in studying pH-dependent protease activity?

Use pH-stat systems to maintain constant pH during assays, as AMC fluorescence is pH-sensitive. Compare results with fluorogenic substrates lacking pH-sensitive moieties (e.g., Dabcyl-Edans). Include buffers with overlapping pKa ranges (e.g., citrate-phosphate-borate) to cover broad pH gradients .

Data Analysis & Presentation

Q. How should researchers present this compound data to highlight statistical significance without overinterpretation?

Report mean ± SD for triplicate experiments and use Student’s t-test or Mann-Whitney U test for comparisons. Include raw data in appendices and processed data (e.g., normalized fluorescence units) in figures. Avoid overloading graphs; use box plots for distribution clarity and ANCOVA for covariate adjustments .

Q. What methodologies validate the specificity of this compound for a target protease in complex biological matrices?

Perform competition assays with excess unlabeled substrate or protease-specific inhibitors (e.g., PMSF for serine proteases). Use SDS-PAGE zymography or activity-based protein profiling (ABPP) to confirm enzyme-substrate engagement. Cross-validate with knockout cell lines or tissue extracts deficient in the target protease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.